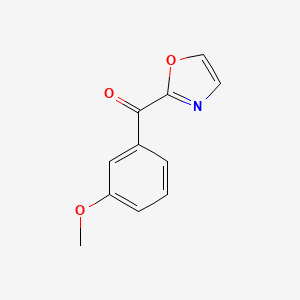

2-(3-Methoxybenzoyl)oxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIRAZOUSOTBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642066 | |

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-47-2 | |

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(3-Methoxybenzoyl)oxazole CAS number 898759-47-2 properties.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxybenzoyl)oxazole (CAS Number: 898759-47-2), a molecule of significant interest within the domain of medicinal chemistry. The oxazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. This document elucidates the physicochemical properties, potential synthetic routes, characteristic reactivity, and hypothesized biological activities of 2-(3-Methoxybenzoyl)oxazole. By contextualizing this specific molecule within the broader landscape of oxazole and benzoyl chemistry, this guide aims to equip researchers with the foundational knowledge necessary for its further investigation and application in drug discovery and development.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse molecular interactions, making it a privileged scaffold in medicinal chemistry.[2] Oxazole derivatives have been successfully developed as antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The incorporation of a 3-methoxybenzoyl group into the oxazole ring system, as seen in 2-(3-Methoxybenzoyl)oxazole, introduces additional functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can influence solubility and metabolic stability, while the benzoyl moiety provides a rigid scaffold for receptor binding.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for 2-(3-Methoxybenzoyl)oxazole is not extensively available in the public domain, we can infer its key characteristics based on its structural components.

| Property | Value | Source/Rationale |

| CAS Number | 898759-47-2 | Public Record |

| Molecular Formula | C₁₁H₉NO₃ | Calculated |

| Molecular Weight | 203.19 g/mol | Calculated |

| Melting Point | Not available | Expected to be a solid at room temperature based on similar structures. |

| Boiling Point | Not available | Likely to be high due to its molecular weight and polar functional groups. |

| Solubility | Not available | Predicted to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis and Purification

The synthesis of 2-(3-Methoxybenzoyl)oxazole can be approached through established methods for oxazole ring formation. A plausible and efficient synthetic strategy involves the condensation of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-(3-Methoxybenzoyl)oxazole.

Step-by-Step Experimental Protocol (Hypothetical)

-

Acid Chloride Formation: To a solution of 3-methoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Slowly add oxalyl chloride at 0°C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain 3-methoxybenzoyl chloride.

-

Diazoketone Formation: Dissolve the crude 3-methoxybenzoyl chloride in an anhydrous ether. Cool the solution to 0°C and add a freshly prepared solution of diazomethane in ether dropwise until a persistent yellow color is observed. Stir for an additional hour at 0°C.

-

α-Haloketone Synthesis: To the ethereal solution of the diazoketone, carefully add hydrobromic acid (48% in water) dropwise until the yellow color disappears and gas evolution ceases. The resulting α-bromo-3-methoxyacetophenone can be isolated by extraction and purified by chromatography.

-

Oxazole Ring Formation: Dissolve the α-bromo-3-methoxyacetophenone and oxazole in a suitable solvent such as acetonitrile. Add a non-nucleophilic base (e.g., potassium carbonate) and heat the mixture under reflux until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography to yield 2-(3-Methoxybenzoyl)oxazole.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(3-Methoxybenzoyl)oxazole is dictated by the interplay of its constituent functional groups.

-

Oxazole Ring: The oxazole ring is aromatic, but less so than benzene. It can undergo electrophilic aromatic substitution, although it is generally less reactive than carbocyclic aromatic rings.[2] The nitrogen atom imparts basicity to the ring, with a pKa of the conjugate acid around 0.8.[4] Deprotonation can occur at the C2 position, creating a nucleophilic center.[4]

-

Benzoyl Group: The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack. This allows for a variety of derivatization reactions at this position. The methoxy group on the benzene ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Predicted Biological Activity and Therapeutic Potential

While no specific biological activity data for 2-(3-Methoxybenzoyl)oxazole has been published, the extensive research on structurally related compounds provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity: Tubulin Polymerization Inhibition

A compelling line of investigation stems from studies on 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally analogous to our target compound. These thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[5][6][7] They bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6][7] Given the structural similarities, it is highly probable that 2-(3-Methoxybenzoyl)oxazole also exhibits antitubulin activity.

Caption: Hypothesized mechanism of anticancer activity.

Other Potential Activities

The broader class of oxazole derivatives has been associated with a wide spectrum of biological activities, including:

Further screening of 2-(3-Methoxybenzoyl)oxazole against these targets is warranted.

Spectroscopic Characterization (Predicted)

For unambiguous identification and characterization, spectroscopic analysis is essential. Below are the predicted key spectral features for 2-(3-Methoxybenzoyl)oxazole.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (Benzoyl Ring): Multiplets in the range of δ 7.0-8.0 ppm.

-

Aromatic Protons (Oxazole Ring): Singlets or doublets between δ 7.0-8.5 ppm.

-

Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A resonance in the downfield region, typically δ 180-190 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): A prominent peak at m/z = 203.

-

Fragmentation Pattern: Characteristic fragments corresponding to the loss of CO, OCH₃, and cleavage of the oxazole ring.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(3-Methoxybenzoyl)oxazole is not available, general precautions for handling similar aromatic ketones and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9]

Conclusion and Future Directions

2-(3-Methoxybenzoyl)oxazole is a promising, yet underexplored, molecule with significant potential in drug discovery. Its structural features suggest a high likelihood of interesting biological activities, particularly as an anticancer agent targeting tubulin polymerization. This technical guide provides a foundational framework for initiating research on this compound. Future work should focus on the definitive synthesis and purification of 2-(3-Methoxybenzoyl)oxazole, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities, including in vitro and in vivo studies, is crucial to validate its therapeutic potential.

References

-

A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. Retrieved from [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. (n.d.). PubMed. Retrieved from [Link]

-

One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). (2022). Biomed J Sci & Tech Res. Retrieved from [Link]

-

Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Retrieved from [Link]

-

Oxazole. (n.d.). PubChem. Retrieved from [Link]

-

Oxazole. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biomedres.us [biomedres.us]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

The Benzoyl-Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoyl-oxazole core, a heterocyclic scaffold composed of a fused benzene and oxazole ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique structural and electronic properties have positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides a comprehensive exploration of benzoyl-oxazole derivatives, from their synthetic accessibility to their multifaceted pharmacological activities and the intricate structure-activity relationships that govern their therapeutic potential. We will delve into detailed synthetic protocols, analyze quantitative biological data, and elucidate key mechanistic pathways, offering a robust resource for the discovery and development of novel therapeutics based on this versatile molecular framework.

Introduction: The Allure of a Fused Heterocycle

The benzoyl-oxazole moiety is an aromatic organic compound with the molecular formula C₇H₅NO.[2] Its planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrophobic benzene ring allow for a multitude of non-covalent interactions with biological macromolecules.[3] This inherent ability to engage with various receptors and enzymes is a key reason for the broad spectrum of biological activities exhibited by its derivatives.[1] These activities span from anticancer and antimicrobial to anti-inflammatory and analgesic properties, making the benzoyl-oxazole scaffold a fertile ground for drug discovery.[2][4]

The historical development of benzoyl-oxazole chemistry is rooted in the broader advancements in heterocyclic chemistry. While early syntheses often required harsh conditions, modern methodologies have evolved to offer milder, more efficient, and environmentally benign routes to these valuable compounds. This guide will explore both classical and contemporary synthetic strategies, providing practical insights for the laboratory chemist.

Synthetic Strategies: Building the Benzoyl-Oxazole Core

The construction of the benzoyl-oxazole scaffold primarily relies on the cyclization of an o-aminophenol derivative with a benzoyl equivalent. The choice of reagents and reaction conditions can be tailored to achieve desired substitutions and optimize yields.

Classical Condensation Reactions

A traditional and widely used method involves the direct condensation of an o-aminophenol with a benzoic acid derivative.

Experimental Protocol: Classical Condensation of 2-Aminophenol with Benzoic Acid

-

Objective: To synthesize 2-phenylbenzoxazole.

-

Materials: 2-Aminophenol, Benzoic Acid, Polyphosphoric Acid (PPA).

-

Procedure:

-

Combine 2-aminophenol (1 equivalent) and benzoic acid (1.1 equivalents) in a round-bottom flask.

-

Add Polyphosphoric Acid (PPA) as a dehydrating agent and catalyst (typically 5-10 times the weight of the reactants).

-

Heat the mixture at a high temperature (e.g., 180-220°C) for several hours with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring to precipitate the product.

-

Filter the crude product, wash with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzoxazole.

-

-

Causality: The high temperature and the presence of a strong dehydrating agent like PPA are necessary to drive the condensation and subsequent cyclization by removing the water molecule formed during the reaction.

Modern and Greener Synthetic Approaches

Recognizing the need for more sustainable and efficient synthetic methods, researchers have developed several innovative protocols.

Experimental Protocol: Microwave-Assisted Synthesis using a Heterogeneous Catalyst

-

Objective: A rapid and eco-friendly synthesis of 2-phenylbenzoxazole derivatives.[5]

-

Materials: 2-Aminophenol, Benzoyl chloride, Hf-BTC (a Brønsted and Lewis dual acidic catalyst).[5]

-

Procedure:

-

In a microwave reactor vial, combine 2-aminophenol (1 equivalent), benzoyl chloride (1.1 equivalents), and a catalytic amount of Hf-BTC.[5]

-

Irradiate the mixture with microwaves at 120°C for a short duration (e.g., 15 minutes) under solvent-free conditions.[5]

-

Monitor the reaction by TLC.

-

After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired 2-phenylbenzoxazole derivative.[5]

-

-

Causality: Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times. The use of a reusable heterogeneous catalyst under solvent-free conditions enhances the environmental friendliness of the synthesis.[5]

Pharmacological Landscape: A Spectrum of Biological Activities

Benzoyl-oxazole derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The anticancer potential of benzoyl-oxazole derivatives is one of the most extensively studied areas. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.[6]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of benzoyl-oxazole derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[3][7] Additionally, some derivatives have been found to inhibit protein kinases and other signaling molecules involved in cancer cell proliferation and survival.[3]

Figure 1: Simplified mechanism of anticancer action.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoyl-oxazole derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BOSo | ortho-substituted fluorosulfate | MCF-7 (Breast) | Significant cytotoxicity | [8] |

| Compound 19 | 4-NO₂ phenyl | SNB-75 (CNS) | %GI = 35.49 | [9] |

| Compound 20 | 4-SO₂NH₂ phenyl | SNB-75 (CNS) | %GI = 31.88 | [9] |

| Compound 5c | - | HeLa (Cervical) | 17.31 | [1] |

| Compound 15 | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Various | Average GI₅₀ = 5.37 | [10] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzoyl-oxazole derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzoyl-oxazole derivatives is highly dependent on the nature and position of substituents on both the benzoyl and oxazole rings.

-

Lipophilicity: Generally, an increase in lipophilicity, often achieved by introducing halogen or alkyl groups, enhances antibacterial activity.

-

Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring can influence the electronic properties of the molecule and its interaction with microbial targets.

-

Steric Factors: The size and shape of the substituents can play a crucial role in determining the binding affinity to the active site of microbial enzymes.

Figure 2: Key SAR factors for antimicrobial activity.

Quantitative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative benzoyl-oxazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µM) | Reference |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [4] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [4] |

| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [4] |

| Compound 19 | Salmonella typhi | 2.40 x 10⁻³ | [4] |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ | [4] |

Anti-inflammatory and Analgesic Activities

Several benzoyl-oxazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2] Their mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Future Perspectives and Conclusion

The benzoyl-oxazole scaffold continues to be a dynamic and fruitful area of research in medicinal chemistry. The versatility of its synthesis and the breadth of its biological activities ensure its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on:

-

Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives with high selectivity for specific biological targets, thereby minimizing off-target effects.

-

Elucidation of Novel Mechanisms: Investigating new mechanisms of action to overcome drug resistance and address unmet medical needs.

-

Advanced Drug Delivery Systems: Developing innovative formulations to enhance the bioavailability and therapeutic efficacy of promising benzoyl-oxazole candidates.

References

-

A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. (2021). Research Journal of Chemistry and Environment, 25(1). [Link]

-

Kumari, P., Singh, R. K., & Singh, R. M. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24676. [Link]

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). Molecules, 30(15), 3456. [Link]

-

Kaur, M., & Singh, M. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1864. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Journal of Molecular Structure, 1202, 127274. [Link]

-

Kaur, M., & Singh, M. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

Kumar, A., Sharma, S., Kumar, D., & Narasimhan, B. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(21), 5183. [Link]

-

Kakkar, S., Kumar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. [Link]

-

Synthesis of substituted benzoxazole derivatives starting from... (n.d.). ResearchGate. [Link]

-

Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][12]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16, 1435678. [Link]

-

Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Topics in Medicinal Chemistry, 20(21), 1916-1937. [Link]

-

Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 275-278. [Link]

-

Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. (n.d.). Al-Ahliyya Amman University. [Link]

-

Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). ResearchGate. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(13), 5139. [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (2025). ResearchGate. [Link]

-

Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal, 23(6), 614-625. [Link]

-

Chemical structures of (a) oxazole and (b) benzoxazole. (n.d.). ResearchGate. [Link]

-

Synthetic pathway toward the glycosyl benzoxazole derivatives 5. (n.d.). ResearchGate. [Link]

-

Three‐component synthesis of benzoxazole derivatives. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Phenylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

Solubility testing of 2-(3-Methoxybenzoyl)oxazole in different solvents

An In-depth Technical Guide to the Solubility Testing of 2-(3-Methoxybenzoyl)oxazole

Abstract

This technical guide provides a comprehensive and methodologically robust framework for determining the solubility of 2-(3-Methoxybenzoyl)oxazole, a compound of interest in contemporary drug discovery. The protocols and insights contained herein are tailored for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data to inform critical decision-making processes. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to ensure a self-validating and trustworthy approach. We will cover the foundational principles of solubility, detail validated protocols for both thermodynamic and kinetic solubility assessment across a range of pharmaceutically relevant solvents, and provide a framework for the rigorous analysis and interpretation of the resulting data. This guide is designed to be a practical, field-proven manual for the comprehensive solubility profiling of emerging chemical entities.

The Strategic Imperative of Solubility in Drug Development

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, aqueous solubility is a paramount attribute, acting as a critical determinant of a compound's entire pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For 2-(3-Methoxybenzoyl)oxazole, a thorough understanding of its solubility is not a perfunctory exercise but a strategic necessity.

Insufficient solubility is a leading cause of compound attrition and can manifest in numerous downstream challenges:

-

Compromised Bioavailability: Poorly soluble compounds often exhibit low and erratic absorption following oral administration, leading to suboptimal therapeutic exposure.

-

Formulation Complexity: Developing viable dosage forms, especially for oral and intravenous routes, becomes exceedingly difficult and costly.

-

In Vitro Artifacts: Compound precipitation in biological assay media can lead to inaccurate potency and efficacy measurements, confounding structure-activity relationship (SAR) studies.

Therefore, the early and precise characterization of 2-(3-Methoxybenzoyl)oxazole's solubility is essential for de-risking its development pathway and enabling rational, data-driven progression.

Foundational Principles: A Mechanistic View of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a thermodynamically stable and homogeneous solution at a specific temperature and pressure. The process of dissolving a crystalline solid like 2-(3-Methoxybenzoyl)oxazole is governed by a delicate balance between two key energetic factors:

-

Crystal Lattice Energy: The energy required to overcome the strong intermolecular forces holding the solute molecules together in their rigid crystal lattice.

-

Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur spontaneously, the overall Gibbs free energy change for the process must be negative. This is favored when the solvation energy is sufficient to overcome the crystal lattice energy. The interplay of these forces dictates the extent of a compound's solubility in a given solvent.

Rational Solvent Selection for Comprehensive Profiling

The selection of solvents for solubility testing must be deliberate and aligned with the intended application of the compound, aiming to simulate the physiological environments it will encounter. A multi-tiered approach is recommended for 2-(3-Methoxybenzoyl)oxazole.

-

Physiological Aqueous Buffers: Phosphate-Buffered Saline (PBS) at a pH of 7.4 is the most critical starting point, as it mimics the pH of blood and extracellular fluids.

-

Biorelevant Media: To gain a more predictive understanding of in vivo behavior, testing in simulated gastrointestinal fluids is indispensable.

-

Simulated Gastric Fluid (SGF): Mimics the acidic environment of the stomach.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Represents the conditions in the small intestine before a meal.

-

Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the intestinal environment after a meal, containing higher concentrations of bile salts and lecithin, which can significantly impact the solubility of lipophilic compounds.

-

-

Organic Co-solvents: These are essential for understanding the compound's general solubility characteristics and for guiding early formulation efforts.

-

Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, universally used for creating high-concentration stock solutions for in vitro screening.

-

Ethanol (EtOH): A common, pharmaceutically acceptable polar protic co-solvent.

-

Polyethylene Glycol 400 (PEG 400): A non-volatile, water-miscible polymer frequently employed in liquid and semi-solid formulations.

-

Experimental Protocols: Thermodynamic and Kinetic Solubility

A complete solubility profile requires distinguishing between thermodynamic and kinetic solubility, as each provides unique and complementary information.

Thermodynamic (Equilibrium) Solubility: The Definitive Measurement

Thermodynamic solubility is the true equilibrium value and represents the maximum amount of the most stable crystalline form of the compound that can be dissolved. The "shake-flask" method is the universally recognized gold-standard protocol for this determination.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Add an excess amount of solid 2-(3-Methoxybenzoyl)oxazole to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Solvent Addition: Dispense a precise, known volume of the selected solvent (e.g., PBS, FaSSIF, Ethanol) into each vial.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a duration sufficient to ensure equilibrium is achieved, typically 24 to 48 hours. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration in solution has plateaued.

-

Phase Separation: After equilibration, separate the saturated supernatant from the excess solid. This is a critical step to avoid artificially inflated results. The two most reliable methods are:

-

Centrifugation: Pellet the excess solid by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Use a low-binding chemical-resistant syringe filter (e.g., 0.22 µm PVDF). To mitigate loss due to filter adsorption, discard the first portion of the filtrate.

-

-

Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Analyze the concentration of 2-(3-Methoxybenzoyl)oxazole using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a freshly prepared calibration curve.

Diagram: Equilibrium Solubility Determination Workflow

Caption: Gold-standard shake-flask workflow for equilibrium solubility.

Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a DMSO stock solution is rapidly diluted into an aqueous buffer. It reflects the compound's tendency to precipitate from a supersaturated state and is highly valuable for early-stage screening.

Protocol: Turbidimetric Method for Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of 2-(3-Methoxybenzoyl)oxazole in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Using a liquid handler for precision, perform a serial dilution of the DMSO stock solution in a DMSO-filled 96-well or 384-well plate.

-

Precipitation Induction: Transfer a small, precise volume from the DMSO plate to a corresponding 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its solubilizing effect.

-

Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking. Measure the turbidity (light scattering) in each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

-

Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

Diagram: Kinetic Solubility Determination Workflow

Caption: High-throughput turbidimetric workflow for kinetic solubility.

Data Presentation and Interpretation

For maximum clarity and impact, all quantitative solubility data for 2-(3-Methoxybenzoyl)oxazole should be consolidated into a structured table. This allows for at-a-glance comparison and deeper analysis.

Table 1: Solubility Profile of 2-(3-Methoxybenzoyl)oxazole

| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility Class |

| PBS (pH 7.4) | Equilibrium | 25 | Data | e.g., Poorly Soluble |

| FaSSIF (pH 6.5) | Equilibrium | 37 | Data | e.g., Slightly Soluble |

| FeSSIF (pH 5.8) | Equilibrium | 37 | Data | e.g., Soluble |

| DMSO | Equilibrium | 25 | Data | e.g., Very Soluble |

| Ethanol | Equilibrium | 25 | Data | e.g., Soluble |

| PEG 400 | Equilibrium | 25 | Data | e.g., Freely Soluble |

| PBS (pH 7.4) | Kinetic | 25 | Data | N/A |

Key Interpretive Insights:

-

Kinetic vs. Thermodynamic Gap: A kinetic solubility value that is significantly higher than the thermodynamic solubility suggests the compound can readily form supersaturated solutions. This can be advantageous for oral absorption but also flags a risk of precipitation over time.

-

Biorelevant Media Effects: A marked increase in solubility in FaSSIF and especially FeSSIF compared to PBS indicates that the compound's solubilization is aided by bile salts and lipids. This is a positive sign for absorption in the fed state.

-

BCS Classification: The aqueous solubility data is a cornerstone of the Biopharmaceutics Classification System (BCS), which helps predict a drug's in vivo absorption characteristics. A compound with low solubility and high permeability is classified as BCS Class II, immediately focusing development efforts on solubility-enhancement strategies.

-

Formulation Guidance: High solubility in solvents like PEG 400 or ethanol provides a direct path for developing liquid-based formulations for preclinical toxicology studies or even final drug products.

By integrating these robust experimental protocols with a nuanced understanding of the underlying scientific principles, researchers can build a comprehensive and reliable solubility profile for 2-(3-Methoxybenzoyl)oxazole. This foundational knowledge is indispensable for navigating the complexities of drug development and maximizing the therapeutic potential of this promising molecule.

References

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties URL: [Link]

-

Title: High throughput measurement of kinetic solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: The Art and Science of Dosing Compound in Discovery Biology Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery URL: [Link]

An In-Depth Technical Guide on the Stability and Degradation Studies of 2-(3-Methoxybenzoyl)oxazole

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive and scientifically grounded framework for evaluating the stability and degradation pathways of 2-(3-Methoxybenzoyl)oxazole. The principles and methodologies detailed herein are fundamental to the robust characterization of new chemical entities in the pharmaceutical industry, ensuring the development of safe, effective, and stable medicinal products.

Foundational Principles: The "Why" of Stability and Degradation Studies

The journey of a drug candidate from discovery to a marketed product is contingent upon a thorough understanding of its chemical behavior. Stability testing is not a perfunctory exercise but a critical scientific investigation that informs numerous aspects of drug development. Forced degradation, or stress testing, is the deliberate exposure of a drug substance to harsh conditions to accelerate its decomposition.[1] These studies are paramount for several reasons:

-

Elucidation of Degradation Pathways: By identifying the likely degradation products, we gain insight into the inherent chemical liabilities of the molecule.[1] This knowledge is crucial for developing strategies to mitigate degradation.

-

Development of Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities.[2] Forced degradation studies are essential for developing and validating such methods.[2]

-

Formulation and Packaging Design: Understanding how a molecule degrades under various conditions (e.g., pH, light, heat) allows for the rational design of a stable formulation and the selection of appropriate packaging to protect the drug product.[1]

-

Regulatory Compliance: Regulatory authorities, such as the International Council for Harmonisation (ICH), mandate stability testing to ensure the quality, safety, and efficacy of new drug substances and products.[3][4]

The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, is a common scaffold in medicinal chemistry.[5] While generally stable, the oxazole ring can be susceptible to hydrolysis and oxidation under certain conditions.[6] The presence of the 3-methoxybenzoyl substituent in the molecule of interest introduces specific electronic and steric factors that will influence its degradation profile.

Strategic Approach to Forced Degradation Studies

A systematic approach to forced degradation studies is necessary to ensure that all likely degradation pathways are explored. The ICH Q1A(R2) guideline provides a framework for the stress conditions that should be investigated.[7]

A well-designed forced degradation study follows a logical progression from sample preparation to the characterization of degradants.

Caption: A systematic workflow for conducting forced degradation studies.

2.2.1. Hydrolytic Degradation (Acidic and Basic)

-

Rationale: The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis, which can lead to ring opening.[6][8] Under acidic conditions, the nitrogen atom of the oxazole ring can be protonated, making it more electrophilic and prone to nucleophilic attack by water.[9] In basic media, the hydroxide ion can directly attack the electron-deficient carbons of the ring.

-

Protocol (Acid Hydrolysis):

-

Prepare a stock solution of 2-(3-Methoxybenzoyl)oxazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the aliquots with 0.1 M sodium hydroxide and dilute to a suitable concentration for analysis.

-

-

Protocol (Basic Hydrolysis):

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent and neutralize with 0.1 M hydrochloric acid.

-

2.2.2. Oxidative Degradation

-

Rationale: The methoxy group on the benzoyl ring and the oxazole ring itself are potential sites for oxidation.[10][11] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

-

Protocol:

-

Prepare a stock solution of the drug substance.

-

Treat the solution with 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light.

-

Monitor the degradation over time.

-

It may be necessary to quench the reaction with an agent like sodium bisulfite before analysis to prevent further oxidation on the analytical column.

-

2.2.3. Thermal Degradation

-

Rationale: To assess the stability of the drug substance at elevated temperatures, which may be encountered during manufacturing, shipping, and storage.

-

Protocol:

-

Expose the solid drug substance to dry heat (e.g., 80°C) in a controlled oven.

-

At various time points, dissolve a portion of the solid and analyze for degradation.

-

A solution-state thermal degradation study can also be performed.

-

2.2.4. Photolytic Degradation

-

Rationale: To determine the light sensitivity of the drug substance. Aromatic compounds are often susceptible to photolytic degradation.[5]

-

Protocol:

-

Expose a solution of the drug substance to a light source that meets the requirements of ICH Q1B (a minimum of 1.2 million lux hours and 200 watt hours per square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time intervals.

-

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[12][13]

-

Method Development Strategy:

-

Column and Mobile Phase Selection: A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies to assess the separation of the parent drug from its degradants.

-

Method Optimization: Adjust chromatographic parameters such as the gradient profile, pH of the mobile phase, column temperature, and flow rate to achieve optimal resolution.

-

Peak Purity Assessment: Utilize a photodiode array (PDA) detector to confirm the purity of the parent peak in the stressed samples.

-

Identification of Degradation Products

The structural elucidation of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradants. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide unambiguous structural information.

Based on the chemical structure of 2-(3-Methoxybenzoyl)oxazole, several degradation pathways can be postulated.

Caption: Postulated degradation pathways for 2-(3-Methoxybenzoyl)oxazole.

Data Interpretation and Reporting

A comprehensive stability report should include a summary of the forced degradation results, the validated stability-indicating method, and the identification of any significant degradation products.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed |

| 0.1 M HCl | 24 hours | 60°C | ||

| 0.1 M NaOH | 24 hours | 60°C | ||

| 3% H₂O₂ | 24 hours | Room Temp | ||

| Dry Heat | 48 hours | 80°C | ||

| Photolytic | ICH Q1B | Ambient |

This table should be populated with experimental data.

A critical aspect of the data analysis is the determination of mass balance. The sum of the assay of the parent drug and the levels of all degradation products should be close to 100% of the initial concentration.

References

- International Journal of Creative Research Thoughts. (2023).

- MedCrave. (2016).

- National Institutes of Health. (2021).

- Scientific Research Publishing. (2016).

- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- SlideShare. (2023). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx.

- YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).

- AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- SlideShare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.

- National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC.

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- PubMed Central. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS.

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- PubMed. (2021).

- National Institutes of Health. (2018).

- PubMed. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS.

- MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.

- ResearchGate. (2021).

- ResearchGate. (2021).

- ResearchGate. (2013).

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- National Institutes of Health. (2013).

- ResearchGate. (2025). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.

- ResearchGate. (2023). Marketed drugs containing oxazole | Download Scientific Diagram.

- Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles.

- Royal Society of Chemistry. (2014).

- Organic Chemistry Portal. (2020).

- Semantic Scholar. (2013). [PDF] Stability-Indicating HPLC Method for Posaconazole Bulk Assay.

- International Journal of Advance Study and Research Methodology. (2016). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde.

- National Institutes of Health. (2023).

- Royal Society of Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- PubMed. (2020).

- International Journal of Innovative Science and Research Technology. (2021).

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. database.ich.org [database.ich.org]

- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijasrm.com [ijasrm.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

Application Note: Modular Synthesis of 2-(3-Methoxybenzoyl)oxazole via Lithiation-Oxidation Sequence

Abstract & Strategic Rationale

The synthesis of 2-acyloxazoles, such as 2-(3-methoxybenzoyl)oxazole , presents a specific challenge in heterocyclic chemistry: the instability of the oxazol-2-yl anion. Direct acylation of oxazole using acid chlorides and lithium reagents often results in ring-opening to acyclic isocyanides or low yields due to competitive side reactions.

To circumvent these stability issues, this protocol utilizes a Lithiation-Aldehyde-Oxidation (LAO) sequence. This route separates the carbon-carbon bond formation from the oxidation state adjustment, ensuring high fidelity of the oxazole ring.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-carbonyl bond. We trace this back to a secondary alcohol intermediate, formed by the nucleophilic attack of 2-lithiooxazole on 3-methoxybenzaldehyde.

Figure 1: Retrosynthetic logic prioritizing ring stability.

Critical Mechanistic Insight: The Temperature Constraint

The success of this protocol hinges on the stability of the 2-lithiooxazole intermediate. Unlike standard organolithiums, 2-lithiooxazole exists in a temperature-dependent equilibrium with an acyclic isocyanide valene tautomer.

-

At -78°C: The equilibrium heavily favors the cyclic 2-lithiooxazole (nucleophilic at C2).

-

Above -50°C: The ring opens to the isocyanide species, which leads to degradation or polymerization.

Directive: You must maintain the reaction temperature strictly below -70°C during the lithiation and addition phases.

Experimental Protocol

Phase 1: C-C Bond Formation (Synthesis of the Alcohol)

Reaction: Oxazole + 3-Methoxybenzaldehyde

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| Oxazole | 69.06 | 1.1 | 690 mg (10 mmol) | Nucleophile Precursor |

| n-Butyllithium (2.5M in hexanes) | -- | 1.1 | 4.4 mL (11 mmol) | Base |

| 3-Methoxybenzaldehyde | 136.15 | 1.0 | 1.23 g (9.09 mmol) | Electrophile |

| THF (Anhydrous) | -- | -- | 20 mL | Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

for 15 minutes. -

Solvation: Add anhydrous THF (20 mL) and oxazole (690 mg). Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add

-BuLi (4.4 mL) dropwise via syringe over 10 minutes.-

Observation: The solution may turn slightly yellow.

-

Critical Step: Stir at -78°C for exactly 30 minutes. Do not exceed 45 minutes to avoid potential degradation.

-

-

Addition: Dissolve 3-methoxybenzaldehyde (1.23 g) in 2 mL of anhydrous THF. Add this solution dropwise to the lithio-oxazole mixture over 5 minutes, ensuring the internal temperature does not rise above -70°C.

-

Reaction: Stir at -78°C for 1 hour.

-

Quench: While still at -78°C, quench the reaction by adding saturated aqueous

(5 mL). -

Workup: Remove the cooling bath and allow the mixture to warm to room temperature (RT). Dilute with diethyl ether (30 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ether (

mL). -

Drying: Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. -

Purification: The crude alcohol is usually pure enough for the next step. If necessary, purify via flash chromatography (SiO2, 30% EtOAc/Hexanes).

Phase 2: Oxidation to 2-Benzoyloxazole

Reaction: Alcohol Intermediate

Choice of Oxidant: We utilize Dess-Martin Periodinane (DMP) for mild conditions and ease of workup on a research scale. Alternatively, activated Manganese Dioxide (

Reagents & Stoichiometry

| Reagent | MW | Equiv.[3] | Amount | Role |

| Alcohol Intermediate | 205.21 | 1.0 | 1.85 g (approx) | Substrate |

| Dess-Martin Periodinane | 424.14 | 1.2 | 3.82 g | Oxidant |

| Dichloromethane (DCM) | -- | -- | 40 mL | Solvent |

| NaHCO3 (sat. aq) | -- | -- | Excess | Quench |

| Na2S2O3 (sat. aq) | -- | -- | Excess | Quench |

Step-by-Step Procedure

-

Setup: In a 100 mL round-bottom flask, dissolve the alcohol intermediate (from Phase 1) in DCM (40 mL).

-

Oxidation: Add Dess-Martin Periodinane (3.82 g) in one portion at 0°C.

-

Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (the ketone is usually less polar than the alcohol).

-

Quench (The "Fieser" style for DMP): Dilute with diethyl ether (50 mL). Add a 1:1 mixture of saturated

and saturated -

Hydrolysis: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear (this degrades the iodine byproducts).

-

Isolation: Separate phases. Wash the organic layer with brine, dry over

, and concentrate. -

Final Purification: Flash chromatography (SiO2, 10-20% EtOAc/Hexanes) yields the target 2-(3-methoxybenzoyl)oxazole .

Quality Control & Validation

Expected Analytical Data

-

Physical State: Pale yellow oil or low-melting solid.

-

1H NMR (400 MHz, CDCl3):

- 8.35 (d, 1H, Oxazole H5) - Characteristic downfield shift.

- 8.15 (m, 1H, Ar-H ortho to CO)

- 7.90 (m, 1H, Ar-H ortho to CO)

- 7.45 (t, 1H, Ar-H meta)

- 7.38 (d, 1H, Oxazole H4)

- 7.20 (dd, 1H, Ar-H para)

- 3.88 (s, 3H, -OCH3)

-

MS (ESI): Calculated for

; Found 204.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Ring opening of lithio-oxazole. | Ensure temperature is strictly |

| Complex Mixture (Phase 1) | Wet THF or Aldehyde. | Re-distill THF; dry aldehyde over molecular sieves. |

| Incomplete Oxidation | Old DMP reagent. | Check DMP quality (should be white, not yellow). Or switch to Swern Oxidation. |

Process Visualization

The following diagram illustrates the critical equilibrium and the process flow.

Figure 2: Reaction pathway highlighting the thermal instability risk of the lithio-intermediate.

References

-

Vedejs, E., & Monahan, S. D. (1996). "Oxazole Lithiation and the Stability of 2-Lithiooxazole." Journal of Organic Chemistry, 61(15), 5192–5193. Link

-

Harnett, J. J., et al. (1994). "Synthesis of 2-acyl-5-phenyloxazoles." Tetrahedron Letters, 35(48), 9003-9006. Link

-

Evans, D. A., et al. (1998). "Total Synthesis of the Antimicrotubule Agent (+)-Discodermolide." Journal of the American Chemical Society, 120(48), 12653–12654. (Demonstrates DMP oxidation of sensitive alcohols). Link

-

Thieme Chemistry. (2004). "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Nitrogen." (Section 11.12 on Oxazoles). Link

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxazoline synthesis [organic-chemistry.org]

Application Notes and Protocols for the Characterization of 2-(3-Methoxybenzoyl)oxazole in Kinase Inhibition Assays

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery.[1][2] 2-(3-Methoxybenzoyl)oxazole is a novel synthetic compound belonging to the oxazole class of heterocyclic compounds. While the broader family of oxazole derivatives has shown promise in various therapeutic areas, including as kinase inhibitors, the specific biological targets and activity of 2-(3-Methoxybenzoyl)oxazole are still under active investigation.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 2-(3-Methoxybenzoyl)oxazole, or any novel small molecule, as a potential kinase inhibitor. We will use the well-characterized PI3K/Akt/mTOR signaling pathway as an illustrative example to provide context for the described protocols.[7] This pathway is frequently dysregulated in cancer, making it a relevant and well-understood system for inhibitor validation.[7]

Part 1: Foundational Knowledge and Initial Compound Handling

Chemical Properties of 2-(3-Methoxybenzoyl)oxazole

A thorough understanding of the physicochemical properties of a test compound is critical for reliable and reproducible experimental results.

| Property | Value (Predicted/Reported) | Source |

| CAS Number | 898759-47-2 | [8] |

| Molecular Formula | C11H9NO3 | [8] |

| Molecular Weight | 203.19 g/mol | [8] |

| Boiling Point | 357.2±44.0 °C (Predicted) | [8] |

| Density | 1.212±0.06 g/cm3 (Predicted) | [8] |

| pKa | -2.27±0.10 (Predicted) | [8] |

| Solubility | Miscible with alcohol and ether. Slightly miscible with water.[9] | General for oxazoles |

Stock Solution Preparation: The First Step to Accurate Data

The accurate determination of a compound's inhibitory potential begins with the correct preparation of stock solutions. Given that many small molecules have limited aqueous solubility, dimethyl sulfoxide (DMSO) is the recommended solvent.[10]

Protocol for Preparing a 10 mM Stock Solution:

-

Weighing the Compound: Accurately weigh out 2.03 mg of 2-(3-Methoxybenzoyl)oxazole using a calibrated analytical balance.

-

Dissolution: Add 1 mL of molecular biology grade DMSO to the vial containing the compound.

-

Solubilization: Vortex the solution vigorously for 5-10 minutes. Gentle warming in a 37°C water bath can aid in dissolution if precipitation is observed.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-

Expert Insight: It is crucial to note the final concentration of DMSO in your assays, as high concentrations can affect enzyme activity. A final DMSO concentration of ≤1% is generally well-tolerated in most kinase assays.

Part 2: In Vitro Kinase Inhibition Assays - Determining Potency (IC50)

The initial step in characterizing a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target kinase in a biochemical assay.[1] There are several assay formats available, each with its own advantages. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.[11]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.

Workflow for Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: IC50 Determination using ADP-Glo™

This protocol is designed for a 384-well plate format and should be adapted based on the specific kinase and its optimal reaction conditions.

Reagents and Materials:

-

2-(3-Methoxybenzoyl)oxazole (10 mM stock in DMSO)

-

Target Kinase (e.g., PI3Kα)

-

Kinase Substrate (e.g., a specific peptide or lipid)

-

ATP

-

Kinase Reaction Buffer (specific to the kinase)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well assay plates (white, low-volume)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Dilution: Prepare a serial dilution of 2-(3-Methoxybenzoyl)oxazole in DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from 1 mM.

-

Assay Plate Preparation:

-

Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate.

-

Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase, substrate, and reaction buffer.

-

Add 5 µL of the master mix to each well.

-

Prepare an ATP solution in reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Part 3: Cellular Assays - Validating In-Cell Efficacy

Biochemical assays are essential for determining direct enzyme inhibition, but it is equally important to assess the compound's activity in a cellular context.[1] Cellular assays can confirm target engagement and provide insights into the compound's effects on downstream signaling.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Western Blotting Protocol to Assess Pathway Inhibition

Western blotting can be used to measure the phosphorylation status of key downstream proteins in a signaling pathway, providing direct evidence of target inhibition.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line with a known PI3K pathway mutation) and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-(3-Methoxybenzoyl)oxazole for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, total Akt, p-S6K, total S6K).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

Part 4: Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-(3-Methoxybenzoyl)oxazole as a potential kinase inhibitor. A thorough investigation should also include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, as well as biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.[1] These subsequent studies are crucial for building a comprehensive profile of this novel compound and determining its therapeutic potential.

References

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

-

Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

-

Burke, M. J., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. Available from: [Link]

-

Wikipedia. Oxazole. Available from: [Link]

-

Wang, W. Y., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry. Available from: [Link]

-

Lee, J., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules. Available from: [Link]

-

Li, W., et al. (2013). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. Available from: [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

-

Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals. Available from: [Link]

-

Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available from: [Link]

-

Al-Ostath, A., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. Available from: [Link]

-

Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem. Available from: [Link]

-

Hennequin, L. F., et al. (2006). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]

- 5. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(3-METHOXYBENZOYL)OXAZOLE CAS#: 898759-47-2 [chemicalbook.com]

- 9. Oxazole | 288-42-6 [chemicalbook.com]

- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting low yield in Van Leusen oxazole synthesis

Welcome to the Technical Support Center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during this powerful heterocyclic synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has failed or is giving a very low yield (<10%). What are the most critical parameters to check first?

A1: When facing a complete failure or extremely low yield, the issue almost always lies with the fundamental components of the reaction. Before exploring more complex variables, systematically validate the quality and handling of your reagents and the reaction environment.

Core Areas for Initial Investigation:

-

Reagent & Solvent Integrity: The Van Leusen reaction is highly sensitive to moisture. The strong base required for the initial deprotonation of TosMIC will be quenched by any protic impurities, primarily water.

-

Tosylmethyl isocyanide (TosMIC): Ensure your TosMIC is pure, dry, and has been stored correctly under anhydrous conditions.[1] It is a stable solid but can be compromised by moisture.[2][3]

-

Aldehyde Purity: Aldehydes are prone to oxidation to the corresponding carboxylic acids. This impurity will react with the base, reducing its effective concentration. If the aldehyde has been stored for a long time, it is advisable to purify it by distillation or column chromatography.

-

Solvent Anhydrousness: The use of dry, anhydrous solvents is non-negotiable.[1] Solvents like THF or DME should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial solvent purification system. Traces of water will have a significant detrimental effect on the yield.[1]

-

-

Base Activity & Stoichiometry: The choice and handling of the base are critical for the initial, essential deprotonation of TosMIC.

-

Base Quality: Use a high-quality, strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) and potassium carbonate (K₂CO₃) are common choices.[4] Ensure the base has not been deactivated by improper storage and exposure to atmospheric moisture.

-

Stoichiometry: A common error is using an insufficient amount of base. The reaction between the deprotonated TosMIC anion and the aldehyde forms an oxazoline intermediate. A second equivalent of base is required to promote the final elimination of the tosyl group to form the aromatic oxazole.[5][6] A slight excess of base relative to TosMIC is often beneficial.

-

Troubleshooting Workflow: Initial Reaction Failure

Here is a logical workflow to diagnose the root cause of a failed reaction.

Caption: Initial troubleshooting decision tree for Van Leusen synthesis failure.

Q2: I've isolated a stable 4-tosyl-4,5-dihydrooxazole intermediate instead of the final oxazole. How can I promote the elimination step?